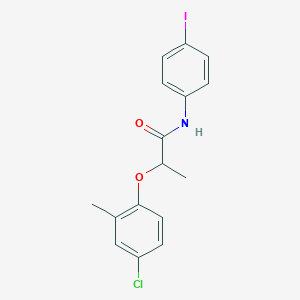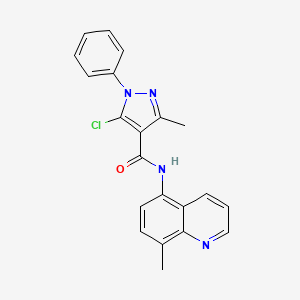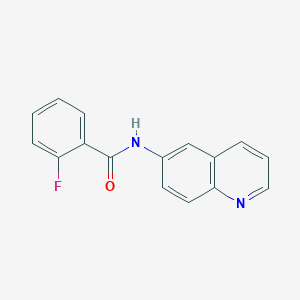![molecular formula C20H20ClNO2 B12481873 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B12481873.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine is an organic compound that features a complex structure combining a furan ring, a phenyl ring, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine typically involves multiple steps, starting with the preparation of the furan ring and the phenyl ring derivatives. These intermediates are then coupled through a series of reactions, including halogenation, methylation, and amination. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.
Scientific Research Applications
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-1-phenylethanamine analogs: These compounds share a similar core structure but differ in the substituents on the furan or phenyl rings.
Other furan derivatives: Compounds with a furan ring and different functional groups.
Phenylethanamine derivatives: Compounds with a phenylethanamine core and various substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20ClNO2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C20H20ClNO2/c1-14(15-6-4-3-5-7-15)22-13-17-9-11-19(24-17)16-8-10-20(23-2)18(21)12-16/h3-12,14,22H,13H2,1-2H3 |
InChI Key |
HBOBVYCKIYECCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12481794.png)

![5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate](/img/structure/B12481803.png)
![6-[(2E)-3-(furan-2-yl)prop-2-enamido]hexanoic acid](/img/structure/B12481804.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B12481824.png)
![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12481830.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B12481837.png)
![N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12481846.png)
![1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B12481856.png)

![Methyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12481864.png)
